molecular formula C30H31F3N8O3S B1682698 UM-164

UM-164

Cat. No.: B1682698
M. Wt: 640.7 g/mol
InChI Key: ANEBQUSWQAQFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UM-164 (DAS-DFGO-II) is a dual inhibitor targeting both c-Src kinase and p38 mitogen-activated protein kinase (MAPK), with a dissociation constant (Kd) of 2.7 nM for c-Src and inhibitory activity against p38α and p38β isoforms . Its molecular formula is C₃₀H₃₁F₃N₈O₃S, and it exhibits potent anti-tumor activity in preclinical models of glioma and triple-negative breast cancer (TNBC) . This compound suppresses tumor proliferation by inducing G1-phase cell cycle arrest, inhibiting YAP (Yes-associated protein) nuclear localization, and downregulating YAP downstream targets such as CYR61, CTGF, and AXL . In vivo studies demonstrate significant tumor growth inhibition in glioma xenograft models at doses of 5–10 mg/kg with minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UM-164 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a fluorinated phenyl group, which is then coupled with other aromatic rings through various organic reactions such as Suzuki coupling and Buchwald-Hartwig amination . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

UM-164 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

Efficacy Against Triple-Negative Breast Cancer

  • In Vitro Studies :
    • UM-164 demonstrated significant inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines. In particular, the compound showed a notable decrease in tumor growth in patient-derived xenograft models .
    • The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
      • LN229 Cells :
        • 24 hours: 10.07 µM
        • 48 hours: 6.20 µM
        • 72 hours: 3.81 µM
      • SF539 Cells :
        • 24 hours: 3.75 µM
        • 48 hours: 2.68 µM
        • 72 hours: 1.23 µM .
  • In Vivo Studies :
    • In xenograft models, this compound resulted in a significant reduction in tumor size compared to control groups, with limited toxicity observed in treated mice .

Comparative Data Table

The following table summarizes the efficacy of this compound compared to existing therapies:

CompoundTarget KinasesIC50 (µM)Efficacy in TNBC ModelsToxicity Profile
This compoundc-Src, p38 MAPKVaries (see above)Significant reduction in tumor growthLimited toxicity
Existing c-Src Inhibitorsc-Src onlyHigher than this compoundLess effectiveHigher toxicity
Existing p38 Inhibitorsp38 onlyVariesModerate effectivenessVaries

Case Study 1: Triple-Negative Breast Cancer Model

In a study published by the University of Michigan, researchers evaluated this compound's effects on TNBC cells and found that it not only inhibited cell growth but also altered the localization of c-Src within these cells. This alteration is believed to contribute to its enhanced efficacy against TNBC .

Case Study 2: Glioma Cell Lines

Further investigations into glioma cell lines LN229 and SF539 revealed that this compound effectively inhibited cell growth across both lines, suggesting potential applications beyond breast cancer. The compound's IC50 values indicated a stronger effect on SF539 cells than on LN229 cells, highlighting differential sensitivity among tumor types .

Comparison with Similar Compounds

UM-164 vs. Dasatinib

Parameter This compound Dasatinib
Target Specificity Dual c-Src/p38 MAPK inhibition Primarily c-Src/Bcr-Abl
Binding Affinity Kd = 2.7 nM (c-Src) Kd = 0.7 nM (c-Src)
YAP Inhibition Strongly suppresses YAP nuclear localization and downstream targets Moderate YAP suppression
Cell Cycle Arrest G1-phase arrest in glioma (LN229: 64.95% → 75.79% G1) Less pronounced G1 arrest in solid tumors
In Vivo Efficacy 10 mg/kg reduces glioma tumor volume by ~60% Limited efficacy in TNBC/glioma models
Toxicity Low toxicity in mice Higher hematologic toxicity

Key Findings :

  • This compound outperforms Dasatinib in suppressing YAP activity and inducing cell cycle arrest due to its dual inhibition of c-Src and p38 MAPK .
  • In TNBC models, this compound alters c-Src cellular localization and synergizes with p38 inhibition, achieving superior tumor suppression compared to Dasatinib monotherapy .

This compound vs. XMU-MP-1

XMU-MP-1 is a selective MST1/2 inhibitor that activates YAP by blocking Hippo pathway kinases.

Parameter This compound XMU-MP-1
Primary Target c-Src/p38 MAPK MST1/2 (Hippo pathway)
YAP Modulation Inhibits YAP nuclear entry Activates YAP by MST1/2 inhibition
Anti-Proliferative Effect IC₅₀ = 10 µM (glioma) IC₅₀ = 0.7–1.2 µM (hepatocellular carcinoma)
Therapeutic Context Glioma, TNBC Liver fibrosis, regenerative medicine

Key Findings :

  • This compound and XMU-MP-1 exert opposing effects on YAP: this compound suppresses YAP-driven oncogenesis, while XMU-MP-1 promotes YAP activation for tissue repair .
  • This compound’s dual kinase inhibition provides broader anti-tumor applicability compared to XMU-MP-1’s niche role .

This compound vs. PD 169316

Parameter This compound PD 169316
Target Specificity c-Src/p38 MAPK p38 MAPK only
Anti-Migratory Effect Reduces glioma cell migration by 50% at 100 nM Limited migration inhibition in non-cancer models
Synergy with c-Src Inhibition Dual inhibition enhances YAP suppression Requires combination therapy for efficacy
Clinical Relevance Potential for single-agent use Primarily research tool

Key Findings :

  • This compound’s dual inhibition of c-Src and p38 MAPK provides a mechanistic advantage over PD 169316, which lacks c-Src targeting .

Mechanistic Advantages of this compound

  • Dual Kinase Inhibition : Simultaneous targeting of c-Src and p38 MAPK disrupts compensatory signaling pathways, reducing drug resistance .
  • YAP Pathway Suppression : this compound increases YAP phosphorylation (p-YAP S397), sequestering it in the cytoplasm and downregulating pro-tumorigenic genes like CYR61 and AXL .
  • Broad Applicability : Effective in both glioma (IC₅₀ = 10 µM) and TNBC (tumor volume reduction >50% at 20 mg/kg) .

Biological Activity

UM-164 is a novel compound that has garnered attention for its dual inhibitory effects on c-Src and p38 MAPK, making it a promising candidate in the treatment of various cancers, particularly triple-negative breast cancer (TNBC) and glioma. This article provides a detailed overview of its biological activity, including experimental findings, data tables, and case studies.

Overview of this compound

This compound is recognized as a high-potency inhibitor specifically targeting the inactive conformation of c-Src and p38 kinases. Its unique mechanism of action allows it to alter the localization and activity of these kinases, thereby exerting significant anti-tumor effects.

This compound operates through several key mechanisms:

  • Inhibition of Cell Proliferation : It significantly reduces the proliferation rates of glioma cells and TNBC cells.
  • Induction of Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in glioma cells, evidenced by increased G1 population percentages following treatment.
  • Downregulation of YAP Activity : The compound triggers the translocation of YAP to the cytoplasm, reducing its activity and expression levels of target genes such as CYR61 and AXL .

In Vitro Studies

  • Cell Proliferation Assays :
    • IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound in glioma cell lines LN229 and SF539 was determined at various time points:
      • LN229 : 10.07 µM (24h), 6.20 µM (48h), 3.81 µM (72h)
      • SF539 : 3.75 µM (24h), 2.68 µM (48h), 1.23 µM (72h) .
  • Migration and Invasion Assays :
    • Transwell assays demonstrated a significant reduction in migratory capabilities for both LN229 and SF539 cells after treatment with this compound .
  • Colony Formation Assay :
    • Results indicated that this compound effectively inhibited colony formation in a dose-dependent manner .

In Vivo Studies

In xenograft models using TNBC cell lines, this compound exhibited substantial anti-tumor activity with minimal toxicity. Tumor growth was significantly reduced compared to controls, highlighting its potential for clinical application .

Data Tables

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
LN22910.076.203.81
SF5393.752.681.23

Case Studies

Several studies have highlighted the effectiveness of this compound in various cancer models:

  • Triple-Negative Breast Cancer : A study indicated that this compound not only inhibited cell proliferation but also altered the signaling pathways associated with tumor growth, demonstrating superior efficacy compared to existing treatments like Dasatinib .
  • Glioma Models : Research showed that this compound significantly suppressed glioma cell proliferation and migration while inducing cell cycle arrest, providing a strong rationale for further clinical trials targeting gliomas .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of UM-164 in cancer research?

this compound is a dual inhibitor targeting c-Src and p38 MAPK (α/β isoforms). It binds the inactive DFG-out conformation of c-Src with high affinity (Kd = 2.7 nM) and inhibits p38α/p38β at low nanomolar concentrations . This dual inhibition disrupts downstream signaling pathways involved in cancer cell proliferation, migration, and survival. For example, in glioblastoma, this compound induces G1/S cell cycle arrest by downregulating cyclin D1, CDK6, and CDC6 .

Q. How is this compound's inhibitory efficacy quantified in vitro?

Researchers use:

  • IC50 assays : Determines the half-maximal inhibitory concentration (e.g., IC50 = 10 µM in glioma cells after 24 hours ).
  • Colony formation assays : Evaluates dose-dependent suppression of cell proliferation.
  • Migration assays : Measures reduced cell motility (e.g., 100 nM this compound reduces LN229 glioblastoma cell migration by >50% ).
  • 3D spheroid models : Assesses inhibition of tumor spheroid growth in a microenvironment-mimicking setup .

Q. What experimental models are used to study this compound's anti-tumor effects?

  • Patient-derived xenografts (PDX) : this compound reduced tumor growth in TNBC PDX models (VARI-068 cell line) .
  • Glioblastoma cell lines : LN229 and SF539 cells for migration and cell cycle analysis .
  • Triple-negative breast cancer (TNBC) models : Molecular dynamics (MD) simulations reveal this compound's superior binding affinity (-9.9 kcal/mol) to Lyn kinase compared to Dasatinib (-8.3 kcal/mol) .

Q. How does this compound compare to other Src inhibitors like Dasatinib?

this compound exhibits higher specificity for Lyn kinase in TNBC, with stronger hydrogen bond interactions (e.g., with Glu98, Met85) and reduced loop flexibility in the kinase domain . Unlike Dasatinib, this compound stabilizes the inactive kinase conformation, potentially minimizing off-target effects .

Advanced Research Questions

Q. What computational methods elucidate this compound's binding dynamics?

  • Molecular docking (AutoDock Vina) : Predicts binding poses and affinity .
  • MD simulations (100+ ns) : Analyzes conformational changes (e.g., reduced loop fluctuations in Lyn-UM-164 complexes) .
  • Principal Component Analysis (PCA) : Identifies dominant motion patterns in kinase-ligand systems .
  • MM/GBSA calculations : Estimates binding free energy (this compound: -5.175 ± 2.076 kcal/mol vs. Dasatinib) .

Q. How do mutations like Thr91 affect this compound resistance?

Thr91 mutation in c-Src induces steric clashes with this compound, reducing hydrogen bonding and binding energy (-13.4 kcal/mol). This shifts the kinase to an active conformation, diminishing inhibitor efficacy. MD simulations show disrupted residue interaction networks (RINs) in mutants .

Q. Does this compound modulate non-kinase pathways?

this compound enhances PIP2 binding to TIPE2, a cancer-associated protein, at 5 µM but not at 25 µM. This biphasic effect suggests context-dependent roles in lipid signaling, independent of kinase inhibition .

Q. What are the implications of this compound's dual c-Src/p38 inhibition?

Dual targeting suppresses compensatory signaling. In TNBC, p38 inhibition synergizes with c-Src blockade to reduce metastasis and drug resistance . Mono-inhibition of c-Src or p38 alone is less effective in vivo .

Q. How does this compound alter kinase conformational dynamics?

Binding stabilizes the DFG-out conformation, restricting ATP-binding site accessibility. Hydrogen bonds with Met85 and Tyr120 reduce kinase domain flexibility, as shown in MD trajectory clustering .

Q. What biomarkers predict this compound sensitivity?

High Lyn kinase expression in TNBC correlates with this compound responsiveness . Cyclin D1 downregulation and G1/S arrest in glioblastoma are pharmacodynamic markers .

Properties

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

UM-164
UM-164
UM-164
UM-164
UM-164
UM-164

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.